molecular formula C11H15NO3 B13194741 5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde

5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde

Cat. No.: B13194741
M. Wt: 209.24 g/mol
InChI Key: NWOXRSDEDHZLHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde typically involves multi-component reactions. One common method is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux in acetic acid . This method yields the desired compound in good to high yields and short reaction times. The structures of the prepared compounds are confirmed using elemental analysis and spectral data such as mass spectrometry, IR, 1H-NMR, and 13C-NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Formation of 5-(2,2-Dimethylmorpholin-4-yl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(2,2-Dimethylmorpholin-4-yl)furan-2-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the substituents used.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde is primarily related to its ability to interact with biological molecules. The furan ring and morpholine moiety can form hydrogen bonds and other non-covalent interactions with target proteins, affecting their function. The aldehyde group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their activity .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative with an aldehyde group but lacking the morpholine moiety.

    Morpholine-4-carbaldehyde: Contains the morpholine moiety but lacks the furan ring.

    5-Methylfuran-2-carbaldehyde: Similar structure but with a methyl group instead of the dimethylmorpholine moiety.

Uniqueness

5-(2,2-Dimethylmorpholin-4-yl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the morpholine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(2,2-dimethylmorpholin-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-11(2)8-12(5-6-14-11)10-4-3-9(7-13)15-10/h3-4,7H,5-6,8H2,1-2H3

InChI Key

NWOXRSDEDHZLHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCO1)C2=CC=C(O2)C=O)C

Origin of Product

United States

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